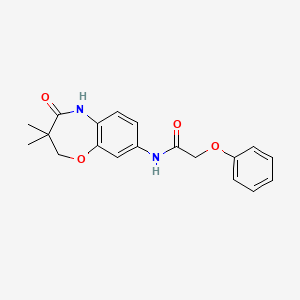

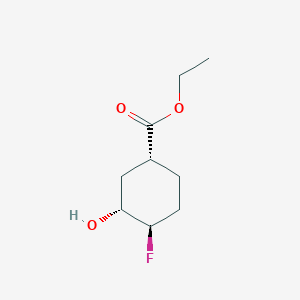

![molecular formula C19H20N2O5S B2945298 2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-09-1](/img/structure/B2945298.png)

2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is an organic compound with multifaceted applications in scientific research This complex molecule combines several functional groups, imparting unique reactivity and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves the following steps:

Formation of the core structure: : Starting from quinoline derivatives, strategic cyclization reactions are employed.

Dimethoxylation and sulfonamide formation: : Introduction of methoxy groups and sulfonamide functionality is achieved through electrophilic aromatic substitution and sulfonylation reactions.

Pyrrole ring formation: : Intramolecular cyclization forms the pyrrolo[3,2,1-ij]quinoline system under controlled conditions.

Industrial Production Methods

Industrial production may involve optimized large-scale procedures including:

Batch reactions: : Conducted in reactors with precise control over temperature and pressure.

Continuous flow synthesis: : Enhancing efficiency by maintaining continuous reactant input and product output, often with catalytic support.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various reactions such as:

Oxidation: : Conversion to quinones using oxidizing agents like potassium permanganate.

Reduction: : Reduction of carbonyl groups to alcohols via hydrogenation.

Substitution: : Electrophilic and nucleophilic substitutions on aromatic rings, modifying the compound for further use.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), in aqueous or alcoholic media.

Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: : Yields quinones.

Reduction: : Yields alcohols.

Substitution: : Produces halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a precursor in organic synthesis to create complex molecular architectures, especially in the development of novel organic materials.

Biology

Investigated for its potential effects on cellular pathways and molecular mechanisms in model organisms.

Medicine

Explored for its potential therapeutic properties, particularly in targeting specific biological pathways for treatment.

Industry

Applicable in the creation of specialty chemicals and advanced materials due to its versatile reactivity.

Mecanismo De Acción

Mechanism

The compound interacts with biological targets by binding to specific proteins or enzymes, inhibiting or modifying their activity. This binding can alter cellular pathways, leading to physiological effects.

Molecular Targets

Enzymes: : May act as an enzyme inhibitor or modulator.

Receptors: : Potentially binds to cell surface receptors, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethoxybenzenesulfonamide: : Lacks the pyrroloquinoline structure but shares the benzenesulfonamide core.

N-Benzoyl-2-methoxyaniline: : Similar aromatic structure but different functional groups and overall activity.

Uniqueness

The incorporation of the pyrrolo[3,2,1-ij]quinoline system and specific substitution pattern confers unique properties not observed in structurally simpler analogs, particularly in terms of biological activity and chemical reactivity.

Would love to dive deeper into any part you find intriguing!

Propiedades

IUPAC Name |

2,5-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-25-15-5-6-16(26-2)17(11-15)27(23,24)20-14-8-12-4-3-7-21-18(22)10-13(9-14)19(12)21/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKQRJKOHNBOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

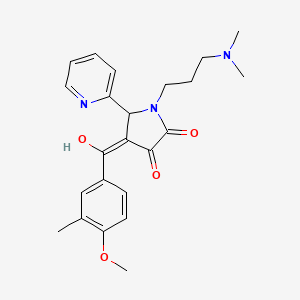

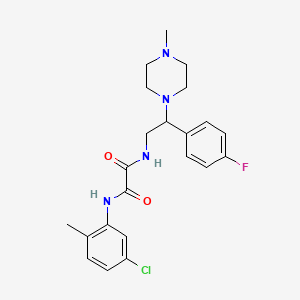

![10-(4-chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2945220.png)

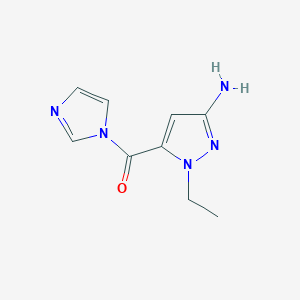

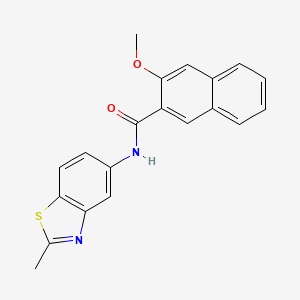

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)

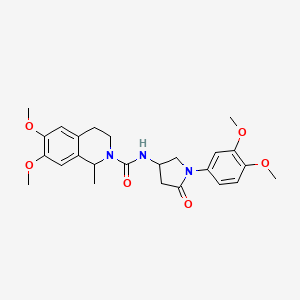

![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)

![8-[(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)oxy]quinoline](/img/structure/B2945225.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)

![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)